
addressing internal stress in electrodeposited
gold-cobalt alloys

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cobalt;gold

Cat. No.: B12604022 Get Quote

Technical Support Center: Electrodeposited
Gold-Cobalt Alloys
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in

addressing challenges related to internal stress in electrodeposited gold-cobalt (Au-Co) alloys.

Frequently Asked Questions (FAQs)
Q1: What is internal stress in electrodeposited Au-Co alloys, and why is it important?

A1: Internal stress is the mechanical stress present within an electrodeposited layer even in the

absence of external forces. It arises from the conditions of the deposition process itself. These

stresses can be either tensile (tending to pull the deposit apart) or compressive (tending to

push it together). High internal stress is a critical concern because it can lead to detrimental

effects such as cracking, peeling, delamination, and dimensional instability of the coating,

compromising the performance and reliability of the final product.

Q2: My Au-Co deposit is showing high tensile stress, leading to cracking. What are the

common causes?

A2: High tensile stress is a frequent issue and can be attributed to several factors:

Low Cobalt Content: Insufficient cobalt in the alloy can lead to higher tensile stress.
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High Current Density: Operating at the upper end of the recommended current density range

often increases tensile stress.

Bath Contamination: Organic or metallic impurities in the plating bath are a primary cause of

increased tensile stress.

Improper Additive Concentration: The concentration of grain refiners and stress-reducing

additives is crucial. An imbalance can shift the stress towards tensile.

Low Deposition Temperature: Plating at temperatures below the optimal range can contribute

to higher tensile stress.

Q3: How can I reduce or induce compressive stress in my Au-Co deposits?

A3: Shifting the internal stress from tensile to compressive, or reducing high compressive

stress, can often be achieved by adjusting deposition parameters. Additives like saccharin are

known to cause a shift from tensile to compressive stress in nickel and cobalt alloy depositions.

[1][2]

Increase Cobalt Content: Higher cobalt incorporation in the alloy generally promotes

compressive stress.

Adjust Current Density: Lowering the current density can sometimes reduce high tensile

stress.

Introduce Stress-Reducing Additives: Specific organic additives can be introduced to the

bath to induce compressive stress. The type and concentration must be carefully controlled.

Optimize Bath Temperature: Increasing the plating bath temperature within its operational

window can help relieve stress.

Q4: What is the role of additives in controlling the internal stress of Au-Co alloys?

A4: Additives play a pivotal role in managing the properties of the electrodeposited layer.[3][4]

Grain Refiners: Additives can refine the grain structure of the deposit. Smaller grain sizes

can influence the stress state.
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Stress Modifiers: Certain organic compounds, often containing sulfur, get incorporated into

the deposit and can significantly alter the internal stress, often shifting it from tensile to

compressive.[1]

Brighteners & Levelers: These additives create a smoother, more reflective surface by

influencing the deposition rate at different points on the substrate, which can also affect the

overall stress.[3][5]

Complexing Agents: Agents like citrate help to balance the deposition potentials of gold and

cobalt, ensuring consistent alloy formation and stable bath performance.[6]

Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related

to internal stress.

Problem: Deposit is Cracking, Peeling, or Delaminating
This is a classic symptom of high internal stress, usually tensile in nature.

Troubleshooting Workflow:
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Caption: Troubleshooting workflow for high internal stress.
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The internal stress of Au-Co alloys is highly dependent on the deposition parameters. The

following tables summarize the typical effects of key variables.

Table 1: Effect of Deposition Parameters on Internal Stress

Parameter Change
Typical Effect on
Internal Stress

Notes

Current Density Increase
Tends to increase

tensile stress.

Very high densities

can lead to deposit

burning and extreme

stress.[6]

Temperature Increase

Tends to decrease

tensile stress; may

shift towards

compressive.

Higher temperatures

increase deposition

rate but can affect

bath stability.[6]

pH
Decrease (more

acidic)

Can increase cobalt

content, potentially

shifting stress to

compressive.

Optimal pH is critical

for bath stability and

deposit quality. A pH

of 4.0-4.5 is often

satisfactory.[6]

Cobalt Content (%) Increase

Shifts stress from

tensile towards

compressive.

Increases hardness.

Typically controlled by

the Co concentration

in the bath and other

parameters.[2][6]

Additives Introduction/Increase

Can significantly

decrease tensile

stress and induce

compressive stress.

Effect is highly

dependent on the

specific additive used.

Table 2: Typical Properties of Hard Gold-Cobalt Deposits
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Property Typical Value Range Reference Standard

Cobalt Content 0.1 - 4.5 wt% -

Microhardness 160 - 190 HV ASTM B578[7][8][9][10][11]

Internal Stress -50 to +200 MPa Varies with application

Experimental Protocols
Protocol 1: Measurement of Internal Stress using the
Bent Strip Method
The bent strip method is a straightforward and widely used technique to quantify the internal

stress of an electrodeposit.[12][13] It relies on measuring the curvature induced in a thin,

flexible metal strip (cathode) after plating on only one side.

Materials:

Flexible metal test strips (e.g., beryllium copper or mild steel).

Stop-off lacquer or plating tape.

Plating cell and associated power supply.

A device to measure the deflection of the strip (e.g., a micrometer mounted on a fixture).[14]

[15]

Procedure:

Preparation: Thoroughly clean a test strip. Apply stop-off lacquer to one side and the edges,

leaving a precisely defined area on the other side exposed for plating.

Initial Measurement: Mount the strip in the measurement fixture and record its initial position

or lack of curvature.

Electrodeposition: Place the strip in the Au-Co plating bath and connect it as the cathode.

Run the electrodeposition process under the desired experimental conditions for a time
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sufficient to deposit a target thickness (e.g., 10-25 µm).

Final Measurement: After plating, carefully rinse and dry the strip without bending it.

Remount it in the measurement fixture and measure the deflection caused by the stress in

the deposit.

Calculation: Use the measured deflection, along with the mechanical properties of the strip

and the thickness of both the strip and the deposit, to calculate the internal stress using

Stoney's equation or a simplified formula provided by the test apparatus manufacturer.

Tensile stress will bend the strip towards the plated side, while compressive stress will bend

it away.

Experimental Workflow for Stress Measurement:

Caption: Workflow for the bent strip stress measurement technique.

Factors Influencing Internal Stress
The final stress state of a Au-Co deposit is a complex interplay of multiple factors.

Understanding these relationships is key to controlling the deposit properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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